Cas no 1850840-32-2 (Sodium 4-ethoxy-3-methylbenzene-1-sulfinate)

Sodium 4-ethoxy-3-methylbenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- Sodium4-ethoxy-3-methylbenzene-1-sulfinate
- 1850840-32-2
- EN300-722730
- Sodium 4-ethoxy-3-methylbenzene-1-sulfinate
- 4-ethoxy-3-methylbenzenesulfinate
-
- インチ: 1S/C9H12O3S.Na/c1-3-12-9-5-4-8(13(10)11)6-7(9)2;/h4-6H,3H2,1-2H3,(H,10,11);/q;+1/p-1
- InChIKey: UWTOWNBWEYAMTB-UHFFFAOYSA-M
- SMILES: S(C1C=CC(=C(C)C=1)OCC)(=O)[O-].[Na+]
計算された属性
- 精确分子量: 222.03265966g/mol
- 同位素质量: 222.03265966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium 4-ethoxy-3-methylbenzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-722730-0.25g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 0.25g |
$670.0 | 2023-05-24 | ||
Enamine | EN300-722730-2.5g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 2.5g |
$1428.0 | 2023-05-24 | ||
Enamine | EN300-722730-0.1g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 0.1g |
$640.0 | 2023-05-24 | ||
Enamine | EN300-722730-0.5g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 0.5g |
$699.0 | 2023-05-24 | ||
Enamine | EN300-722730-0.05g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 0.05g |
$612.0 | 2023-05-24 | ||
Enamine | EN300-722730-10.0g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-722730-1.0g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-722730-5.0g |
sodium 4-ethoxy-3-methylbenzene-1-sulfinate |
1850840-32-2 | 5g |
$2110.0 | 2023-05-24 |
Sodium 4-ethoxy-3-methylbenzene-1-sulfinate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Sodium 4-ethoxy-3-methylbenzene-1-sulfinateに関する追加情報
Introduction to Sodium 4-ethoxy-3-methylbenzene-1-sulfinate (CAS No. 1850840-32-2)
Sodium 4-ethoxy-3-methylbenzene-1-sulfinate (CAS No. 1850840-32-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique sulfinate functional group and aromatic structure, exhibits a range of potential applications that make it a subject of intense study and development. The presence of both ethoxy and methyl substituents on the benzene ring imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry.
The chemical structure of Sodium 4-ethoxy-3-methylbenzene-1-sulfinate can be described as a sodium salt derivative of 4-ethoxy-3-methylbenzene-1-sulfonic acid. The sulfinate group (-SO₂Na) contributes to its solubility in polar solvents and its reactivity in various chemical transformations. This compound has been explored in multiple research domains, including drug discovery, material science, and catalysis, due to its structural flexibility and functional diversity.
In recent years, the pharmaceutical industry has shown particular interest in sulfinate derivatives due to their potential biological activity. Studies have indicated that compounds containing the sulfinate moiety may exhibit properties such as anti-inflammatory, antimicrobial, and antioxidant effects. The specific arrangement of substituents in Sodium 4-ethoxy-3-methylbenzene-1-sulfinate may influence its interaction with biological targets, making it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its role as a synthetic intermediate. The sulfinate group can undergo various transformations, including nucleophilic substitution, elimination reactions, and coupling reactions, which are crucial for constructing more complex molecular architectures. Researchers have leveraged these properties to develop novel synthetic pathways for pharmaceutical intermediates and fine chemicals. The ability to modify the aromatic core while maintaining the sulfinate functionality allows for the creation of a diverse library of derivatives with tailored properties.
The industrial significance of Sodium 4-ethoxy-3-methylbenzene-1-sulfinate extends beyond academic research. Its potential applications in material science are particularly noteworthy. For instance, sulfinate derivatives have been investigated for their use in polymer chemistry, where they can serve as crosslinking agents or additives to enhance material properties such as thermal stability and mechanical strength. Additionally, the compound's reactivity makes it a candidate for catalytic processes, where it could facilitate the conversion of raw materials into higher-value products.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methods. Sodium 4-ethoxy-3-methylbenzene-1-sulfinate fits well within this paradigm, as it can be synthesized using environmentally friendly approaches that minimize waste and energy consumption. Researchers are exploring biocatalytic routes and solvent-free reactions to optimize the production process of this compound. Such innovations not only improve efficiency but also align with global efforts to reduce the environmental footprint of chemical manufacturing.
The biological activity of Sodium 4-ethoxy-3-methylbenzene-1-sulfinate has been a focal point for medicinal chemists. Preclinical studies have suggested that sulfinate-containing compounds may modulate enzyme activity and signal transduction pathways relevant to various diseases. The ethoxy and methyl groups on the benzene ring are believed to fine-tune interactions with biological targets, potentially enhancing efficacy while reducing side effects. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In conclusion, Sodium 4-ethoxy-3-methylbenzene-1-sulfinate (CAS No. 1850840-32-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs, advanced materials, and sustainable chemical processes. As our understanding of its properties continues to grow, so too will its role in addressing some of the most pressing challenges in modern chemistry and biology.
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